N-[(4-Bromothiophen-3-yl)methyl]aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h1-5,7-8,13H,6H2 |
InChI Key |
YSDWTZBHATWBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=C2Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N 4 Bromothiophen 3 Yl Methyl Aniline and Analogues
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.inbhavanscollegedakor.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.inbhavanscollegedakor.org For N-[(4-Bromothiophen-3-yl)methyl]aniline, two primary disconnections are most logical.
The most prominent disconnection is at the C-N bond between the benzylic carbon and the aniline (B41778) nitrogen. This disconnection corresponds to a nucleophilic substitution or a reductive amination pathway, identifying aniline and a (4-bromothiophen-3-yl)methyl electrophile (such as 4-bromo-3-(bromomethyl)thiophene) as key precursors. This is a common strategy in the synthesis of N-benzyl aniline derivatives.
A second key disconnection involves the C-Br bond on the thiophene (B33073) ring. This suggests a late-stage halogenation of a pre-formed N-[(thiophen-3-yl)methyl]aniline precursor. However, controlling the regioselectivity of this bromination could be challenging. Alternatively, this disconnection points to starting with a pre-brominated thiophene derivative.
This systematic approach allows for the identification of several potential synthetic routes, each with its own set of advantages and challenges regarding starting material availability, reaction efficiency, and control of selectivity. elsevier.com
Carbon-Nitrogen Bond Formation Strategies
The formation of the carbon-nitrogen bond is a pivotal step in the synthesis of the target molecule. Several robust methodologies are available for this transformation.
Direct N-alkylation is a classical and straightforward method for forming C-N bonds. researchgate.net In the context of synthesizing this compound, this involves the reaction of aniline with an electrophilic partner such as 4-bromo-3-(halomethyl)thiophene.
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Aniline acts as the nucleophile, attacking the electrophilic benzylic-type carbon of the thiophene derivative and displacing a leaving group (e.g., bromide or chloride). The rate of this reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. The use of a non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the aniline starting material which would render it non-nucleophilic.
Table 1: Representative Conditions for Direct N-Alkylation of Anilines
| Alkylating Agent | Amine | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Benzyl Bromide | Aniline | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good to Excellent |
| Substituted Benzyl Halides | Substituted Anilines | CsF-Celite | Acetonitrile | Room Temp to Reflux | High |
This table presents generalized conditions for N-alkylation reactions. Specific yields and conditions would vary for the synthesis of this compound.
A significant challenge in N-alkylation is the potential for overalkylation, leading to the formation of the tertiary amine. This can often be controlled by using a molar excess of the aniline or by carefully controlling the reaction conditions. Alternative "borrowing hydrogen" or "hydrogen autotransfer" methodologies using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., tungsten) offer a greener alternative to alkyl halides. sci-hub.senih.gov
The mechanism of nucleophilic aromatic substitution (SNAr) on the thiophene ring itself is also a relevant consideration, especially if harsh conditions are used. nih.govnih.gov However, the benzylic position is significantly more reactive towards nucleophilic attack than the sp²-hybridized carbons of the thiophene ring under typical N-alkylation conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. researchgate.netthieme-connect.comthieme-connect.com This reaction allows for the coupling of an amine with an aryl or heteroaryl halide or triflate. semanticscholar.orgacs.org
While direct synthesis of this compound via a single Buchwald-Hartwig reaction is not feasible due to the methylene (B1212753) spacer, this methodology is highly relevant for the synthesis of analogues where the aniline nitrogen is directly attached to the thiophene ring. For instance, 3-aminothiophene derivatives can be synthesized by coupling a 3-bromothiophene with an aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. thieme-connect.comresearchgate.net
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., bromothiophene) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed. nih.gov The reaction conditions, including the choice of base and solvent, must be carefully optimized for specific substrates. thieme-connect.comresearchgate.net For electron-deficient halothiophenes, milder bases like cesium carbonate can be effective. thieme-connect.com
Table 2: Buchwald-Hartwig Amination of Bromothiophenes with Anilines
| Bromothiophene Substrate | Aniline | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Polysubstituted Bromothiophenes | Anilines with EDG | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100-120 | Good |
| Polysubstituted Bromothiophenes | Anilines with EWG | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100-120 | Lower |
Data compiled from studies on the amination of various bromothiophene derivatives. thieme-connect.comresearchgate.net EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Thiophene Functionalization and Bromination Procedures
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, including halogenation. iust.ac.ir The halogenation of thiophene is significantly faster than that of benzene (B151609). iust.ac.ir The regioselectivity of the reaction is dictated by the directing effects of the substituents already present on the ring.
For the synthesis of 4-bromo-3-methylthiophene, a key precursor, the starting material is typically 3-methylthiophene. The methyl group is an ortho-, para-director. In the case of a 3-substituted thiophene, the C2 and C5 positions are the most activated. Therefore, direct bromination of 3-methylthiophene with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid tends to yield 2-bromo-3-methylthiophene as the major product, with 2,5-dibromo-3-methylthiophene being formed with excess brominating agent. researchgate.net
To achieve the desired 4-bromo substitution pattern, alternative strategies are required. One approach is to start with a thiophene derivative that has a blocking group at the 2- and 5-positions, perform the bromination at the 4-position, and then remove the blocking groups. Another, more elegant approach, involves metalation, as discussed in the next section.
Table 3: Products of Bromination of 3-Methylthiophene
| Brominating Agent | Stoichiometry | Conditions | Major Product |
|---|---|---|---|
| NBS | 1 equivalent | 40 °C, 8.5 h | 2-Bromo-3-methylthiophene |
| NBS | >2 equivalents | Reflux, 11 h | 2,5-Dibromo-3-methylthiophene |
Based on findings from the synthesis of 3-methylthiophene bromides. researchgate.net
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org The resulting organolithium species can then be trapped with a wide variety of electrophiles.
For π-electron rich heterocycles like thiophene, lithiation preferentially occurs at the C2 position. uwindsor.ca However, a directing group can override this inherent reactivity. To synthesize a 4-bromo-3-substituted thiophene, one could envision a strategy starting with a thiophene bearing a DMG at the 3-position. This would direct lithiation to the C4 position, and subsequent quenching with a bromine source (e.g., Br₂, C₂Br₂F₄) would install the bromine atom at the desired location.
An alternative DoM strategy to obtain a 4-brominated thiophene involves lithiation of 3-alkylthiophene with n-BuLi at low temperatures, which can selectively deprotonate the 2-position. Subsequent reaction with bromine yields 2-bromo-4-alkylthiophene in high yield. google.comgoogle.com This demonstrates the power of kinetic control in lithiation reactions to achieve regioselectivity that is different from electrophilic substitution.
The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been reported starting from thiophene, utilizing three successive direct lithiation steps and a bromination reaction, showcasing the utility of this methodology in building complex thiophene derivatives. mdpi.com
Convergent Synthesis Approaches Incorporating Cross-Coupling Reactions
Convergent syntheses are highly valued for their efficiency and flexibility in creating complex molecules like this compound analogues. This approach allows for the independent synthesis of the thiophene and aniline fragments, which are then coupled in a late-stage key step. This modularity facilitates the generation of a diverse library of analogues by simply varying the constituent building blocks. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the precise and high-yielding formation of aryl-aryl and aryl-heteroaryl linkages.
The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for forging carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for linking aryl and heteroaryl systems. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium(0) catalyst and a base. uwindsor.canih.gov
In the context of synthesizing analogues of this compound, the Suzuki-Miyaura reaction offers a robust method for introducing a wide array of aryl or heteroaryl substituents onto the thiophene or aniline rings. For instance, researchers have successfully synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogues through Suzuki coupling. nih.govmdpi.com In these syntheses, a precursor imine, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, is reacted with various arylboronic acids. nih.govresearchgate.net The reaction tolerates a wide range of electron-donating and electron-withdrawing functional groups on the boronic acid, demonstrating its broad applicability. nih.govnih.gov
The general conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (K₃PO₄), and a solvent system, often a mixture of 1,4-dioxane and water. nih.govnih.gov The reaction is typically heated to ensure completion. nih.gov This methodology allows for the synthesis of both monosubstituted and bisubstituted products, where aryl groups are added at the bromine-bearing positions on the thiophene and aniline rings. nih.govmdpi.com
| Reactants | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine + Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-95 | 58-72 | nih.govresearchgate.net |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 90 | 31-46 | nih.govmdpi.com |
| Bromothiophenes + Cyclopropylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene | Not specified | 69-93 | nih.gov |
While the Suzuki-Miyaura reaction is widely used, other cross-coupling methodologies provide alternative and sometimes complementary pathways for C-C bond formation in the synthesis of thiophene-containing compounds.
The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base. organic-chemistry.orgyoutube.com The Sonogashira coupling is particularly valuable for introducing alkynyl moieties into the thiophene ring system, which can then serve as versatile handles for further functionalization. mdpi.com For example, a facile synthesis of acetylenic thiophenes has been described via a Pd/C-mediated Sonogashira coupling of iodothiophene with various terminal alkynes in water, demonstrating the reaction's utility and potential for greener protocols. nih.gov
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and reactivity. Although less commonly cited in the specific context of this compound in the provided data, it represents another potent tool in the synthetic chemist's arsenal for constructing the required C-C bonds in complex heterocyclic systems.
Optimization of Reaction Parameters and Catalyst Systems
Achieving high yields and selectivity in cross-coupling reactions is critically dependent on the careful optimization of several reaction parameters. acs.orgrsc.org The choice of catalyst, ligand, base, solvent, and temperature can profoundly influence the outcome of the synthesis. rsc.orgsemanticscholar.org
Catalyst and Ligand System: The palladium source and its associated ligands are crucial for catalytic performance. acs.org While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often employ more sophisticated ligands. For instance, the use of dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) as a ligand with Palladium(II) acetate (Pd(OAc)₂) has been shown to allow for lower catalyst loadings (0.25–1 mol%) while achieving high yields (69–93%) in the Suzuki-Miyaura coupling of bromothiophenes. nih.gov Bulky and electron-rich ligands generally promote more efficient reactions. libretexts.org
Base and Solvent: The choice of base and solvent is also critical. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. researchgate.netresearchgate.net The solvent system not only dissolves the reactants but can also influence catalyst activity. While organic solvents like toluene and 1,4-dioxane are frequently used, the development of protocols in aqueous or biodegradable solvents is an area of active research to improve the environmental profile of these reactions. acs.orgacs.org
Temperature and Reaction Time: These parameters are optimized to ensure the reaction proceeds to completion without significant decomposition of reactants or products. Continuous-flow microreactor systems offer precise control over residence time and temperature, which can lead to substantial enhancements in conversion and efficiency compared to batch processes. acs.org
| Parameter | Condition/Reagent | Effect | Reference |
|---|---|---|---|
| Catalyst System | Pd(OAc)₂ / SPhos | Allows for low catalyst loading (0.25-1 mol%) with high yields. | nih.gov |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) | Enhances catalytic activity and efficiency. | organic-chemistry.orgacs.org |
| Solvent | Aqueous n-butanol | Efficient for heteroaryl chlorides; facile product separation. | acs.org |
| Technology | Continuous-flow microreactor | Enhances reaction efficiency and conversion with shorter residence times. | acs.org |
Exploration of Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable synthetic methods for pharmaceuticals and fine chemicals. rsc.orgresearchgate.net This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption. mdpi.comresearchgate.net
For the synthesis of thiophene derivatives, several greener strategies have been explored. One major focus is the replacement of traditional organic solvents with more environmentally friendly alternatives. rsc.org Suzuki-Miyaura reactions have been successfully performed in aqueous media, often with the aid of a phase-transfer catalyst (PTC) to facilitate the reaction between components in different phases. rsc.org The use of biodegradable solvents like aqueous n-butanol has also proven effective for the coupling of heteroaryl chlorides with thiophene boronic acids, offering the additional benefit of easy product separation from a biphasic mixture. acs.org
Solvent-free synthesis is another promising green approach. mdpi.com Reactions can sometimes be carried out neat or using mechanochemical methods like grinding, which can reduce waste and energy input. mdpi.com Furthermore, the development of highly active catalysts that function at very low loadings (measured in parts per million, ppm) and the use of water as a solvent represent significant advances in sustainable Sonogashira couplings. organic-chemistry.org The use of heterogeneous catalysts, such as Pd on carbon (Pd/C), is also advantageous as it simplifies catalyst recovery and recycling, as demonstrated in the Sonogashira coupling of iodothiophenes in water. nih.gov These approaches collectively contribute to making the synthesis of complex molecules like this compound more sustainable and environmentally responsible. uwf.eduejcmpr.com
Elucidating Reactivity Profiles and Strategic Transformations of N 4 Bromothiophen 3 Yl Methyl Aniline
Reactions at the Bromine Moiety
The bromine atom attached to the thiophene (B33073) ring is a key functional group, enabling a variety of substitution reactions. Its reactivity is influenced by the electron-rich nature of the thiophene ring.
Nucleophilic Displacement Reactions
The carbon-bromine bond on the thiophene ring can undergo nucleophilic aromatic substitution (SNAr). Thiophene rings are generally more susceptible to nucleophilic substitution than their benzene (B151609) counterparts. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism. uoanbar.edu.iqwikipedia.orglibretexts.org
For a nucleophilic substitution to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of N-[(4-Bromothiophen-3-yl)methyl]aniline, the activating or deactivating influence of the 3-(anilinomethyl) substituent would affect the feasibility and conditions required for direct nucleophilic displacement of the bromine. Reactions with strong nucleophiles, such as alkoxides, thiolates, or amides, could potentially replace the bromine atom, although this may require elevated temperatures or the presence of a catalyst.
Table 1: Potential Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | N-{[4-(methoxy)thiophen-3-yl]methyl}aniline |
| Thiolate | Sodium thiophenoxide (NaSPh) | N-{[4-(phenylthio)thiophen-3-yl]methyl}aniline |
Further Cross-Coupling Functionalization (e.g., C-C, C-N, C-O bond formation)
The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is well-documented for bromothiophene derivatives. The reaction of this compound with various aryl or vinyl boronic acids would yield the corresponding 4-aryl or 4-vinyl substituted thiophene derivatives.
Table 2: Representative Suzuki Coupling Reaction
| Reactants | Catalyst/Base | Product |
|---|
Other C-C coupling reactions like the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are also highly applicable to bromothiophenes, offering diverse pathways to elaborate the molecular structure.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the amination of bromothiophenes with both aryl and alkyl amines under relatively mild conditions, often using a palladium precursor with a specialized phosphine (B1218219) ligand and a base like cesium carbonate or sodium tert-butoxide. researchgate.netthieme-connect.comresearchgate.net Applying this methodology, this compound could be coupled with a variety of primary or secondary amines to introduce a new amino substituent at the 4-position of the thiophene ring.
Carbon-Oxygen Bond Formation: The Ullmann condensation provides a classic method for forming C-O bonds, typically by coupling an aryl halide with an alcohol or phenol (B47542) using a copper catalyst at elevated temperatures. wikipedia.org Modern variations of this reaction employ soluble copper catalysts with ligands, allowing for milder reaction conditions. organic-chemistry.orgmdpi.com This reaction could be used to synthesize aryl ethers by reacting this compound with various phenols.
Reactivity of the Secondary Amine Functionality
The secondary amine group is a versatile functional handle, capable of undergoing a range of transformations to modify the linker between the thiophene and aniline (B41778) moieties.
N-Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic, allowing it to react with electrophiles.
N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the hydrogen halide byproduct. This transformation converts the secondary amine into a tertiary amine, which can alter the compound's steric and electronic properties.
N-Acylation: Acylation of the secondary amine can be readily achieved using acyl chlorides or acid anhydrides. This reaction forms a more stable and less basic amide linkage. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid generated. This functionalization is useful for introducing carbonyl-containing moieties or as a protecting group strategy in multi-step syntheses.
Table 3: N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile | Product |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | N-{[4-(bromo)thiophen-3-yl]methyl}-N-methylaniline |
Condensation Reactions with Carbonyl Compounds (e.g., Enamine Formation)
Secondary amines react with aldehydes and ketones that possess an α-hydrogen to form enamines ("alkene amines"). ucalgary.cachemistrysteps.comlibretexts.org This acid-catalyzed reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. pressbooks.pub Since the nitrogen of the secondary amine is not bonded to a second proton, the elimination of water occurs via deprotonation of an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond. libretexts.org
The reaction of this compound with a carbonyl compound like cyclohexanone (B45756) would lead to the formation of a tertiary enamine. Enamines are valuable synthetic intermediates, capable of acting as nucleophiles in various C-C bond-forming reactions. It is important to note that secondary amines cannot form Schiff bases (imines), as this requires a primary amine.
Cyclization Reactions Leading to Annulated Systems
The strategic positioning of reactive functional groups within this compound allows for its use as a precursor in the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel, annulated structures with potential applications in materials science and medicinal chemistry.
For instance, after a Sonogashira coupling at the bromine position to introduce an alkyne, an intramolecular cyclization involving the aniline nitrogen could lead to the formation of a thieno-fused indole (B1671886) or quinoline-type system. nih.gov Alternatively, functionalization of the aniline ring, followed by an intramolecular reaction with the thiophene ring (for example, a Pictet-Spengler type reaction if an aldehyde were present on the thiophene) could provide another route to polycyclic aromatic compounds. The specific conditions and resulting structures would depend heavily on the nature of the substituents and the chosen cyclization strategy. mdpi.commdpi.comresearchgate.net
Electrophilic Aromatic Substitution on the Aniline and Thiophene Rings
The structure of this compound presents two distinct aromatic rings, each with its own reactivity profile towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the interplay of the activating and directing effects of the substituents on both the aniline and thiophene moieties.
The aniline ring is highly activated by the secondary amine group. chemistrysteps.comlibretexts.org The nitrogen atom's lone pair of electrons strongly donates into the benzene ring through resonance, increasing the electron density and making the ring highly nucleophilic. wikipedia.org This activating effect is powerful, directing incoming electrophiles predominantly to the ortho and para positions relative to the amino group. chemistrysteps.comcdnsciencepub.com Consequently, reactions like nitration or halogenation are expected to occur preferentially on the aniline ring, yielding a mixture of 2- and 4-substituted products. However, the high reactivity of anilines can sometimes lead to overreaction, such as poly-substitution, and direct nitration can be complicated by the basicity of the amino group, which can be protonated in the acidic medium, forming a meta-directing anilinium ion. libretexts.orgbyjus.com
The thiophene ring, in contrast, is less activated. Thiophene itself is more reactive than benzene in EAS reactions, with a preference for substitution at the C2 and C5 positions. studysmarter.co.uk In this specific molecule, the ring is substituted at the 3-position with the -(methyl)aniline group and at the 4-position with a bromine atom. The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to its ortho and para positions (C3 and C5). The alkyl group at C3 is weakly activating and would direct towards the C2 and C4 positions. The combined influence of these substituents suggests that electrophilic attack on the thiophene ring, if it occurs, would most likely happen at the C2 or C5 position, with the C5 position being sterically more accessible.
Given the substantially higher reactivity of the N-substituted aniline ring, electrophilic aromatic substitution will almost certainly occur there first under mild conditions. chemistrysteps.comlibretexts.org Forcing conditions would be required to achieve substitution on the less reactive bromothiophene ring.
Selective Functionalization Strategies and Chemoselectivity Studies
Chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—is paramount when designing synthetic routes involving multifunctional molecules like this compound. nih.gov Several strategies can be employed to achieve selective functionalization of the aniline ring, the thiophene ring, or the amine nitrogen.
Functionalization of the Thiophene Ring: The carbon-bromine bond at the C4 position of the thiophene ring is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can be used to form a new carbon-carbon bond by reacting the bromothiophene with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.net This reaction is highly chemoselective, targeting the C-Br bond without affecting the other functional groups. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.
Functionalization of the Aniline Ring: To selectively functionalize the aniline ring while preventing reactions at the thiophene ring or the amine, the high reactivity of the aniline moiety can be exploited under carefully controlled conditions. Alternatively, to prevent overreaction or reaction at the nitrogen, the amine can be temporarily protected. For example, acetylation of the amine to form an amide significantly reduces the activating effect of the substituent, allowing for more controlled electrophilic substitution (e.g., mononitration) on the aniline ring. libretexts.org The protecting group can later be removed via hydrolysis.
Functionalization of the Amine Nitrogen: The secondary amine is nucleophilic and can readily undergo reactions such as acylation or alkylation. organic-chemistry.org Treating the compound with an acyl chloride or anhydride (B1165640) in the presence of a base would selectively form the corresponding N-acyl derivative. Similarly, N-alkylation can be achieved with an alkyl halide. These reactions are typically highly selective for the nitrogen atom due to its high nucleophilicity compared to the aromatic rings.
The following table outlines potential strategies for the selective functionalization of this compound.
| Target Site | Reaction Type | Typical Reagents & Conditions | Potential Product | Chemoselectivity Principle |
| Thiophene Ring (C4) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-{[4-(Aryl)thiophen-3-yl]methyl}aniline | High selectivity of Pd catalysts for C-Br oxidative addition. |
| Aniline Ring (C4) | Nitration (with protection) | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | N-[(4-Bromothiophen-3-yl)methyl]-4-nitroaniline | Amide protection reduces ring activation, allowing controlled substitution. |
| Amine Nitrogen | Acylation | Acetyl chloride, Pyridine | N-Acetyl-N-[(4-bromothiophen-3-yl)methyl]aniline | High nucleophilicity of the secondary amine. |
| Thiophene Ring (C2/C5) | Lithiation/Electrophilic Quench | n-BuLi, then an electrophile (e.g., DMF) | N-{[2/5-(Formyl)-4-bromothiophen-3-yl]methyl}aniline | Directed ortho-metalation or inherent acidity of thiophene C-H bonds. |
Detailed Mechanistic Pathways of Key Transformations
Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions. The key transformations of this compound proceed through well-established mechanistic pathways.
Mechanism of Electrophilic Aromatic Substitution (Nitration of Aniline Ring): The nitration of the aniline ring serves as a classic example of an EAS mechanism. masterorganicchemistry.com
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). pearson.com
Nucleophilic Attack: The π-electrons of the highly activated aniline ring attack the nitronium ion. This attack occurs at the ortho or para position to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The nitrogen's lone pair can participate in resonance, providing significant stabilization to this intermediate.
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that now bears the nitro group. This step restores the aromaticity of the ring, yielding the final nitroaniline product. masterorganicchemistry.com
Mechanism of Palladium-Catalyzed Suzuki Coupling: The Suzuki coupling reaction is a cornerstone of modern organic synthesis and follows a well-defined catalytic cycle. libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring. This step, known as oxidative addition, forms a square planar Pd(II) complex. nrochemistry.comchemrxiv.org
Transmetalation: The organoboronic acid reacts with the base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (R') to the palladium center, displacing the bromide ligand. This step is called transmetalation. libretexts.orgwikipedia.org
Reductive Elimination: The two organic ligands (the thienyl group and the R' group) on the palladium complex couple together and are expelled from the coordination sphere. This reductive elimination step forms the new C-C bond in the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.comchemrxiv.org
These mechanistic principles provide a robust framework for controlling the chemical transformations of this compound, enabling the strategic synthesis of a wide array of complex derivatives.
Spectroscopic and Analytical Data for this compound Not Publicly Available
A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic or analytical data for the specific chemical compound This compound .
Despite extensive queries aimed at locating research findings for this molecule, no publications containing its synthesis, characterization, or detailed spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (Infrared and Raman), or Electronic Absorption Spectroscopy (UV-Vis)—could be identified.
Consequently, the generation of an article with detailed research findings and data tables for the structural elucidation of this compound, as per the requested outline, cannot be fulfilled at this time. The required scientifically accurate and verifiable data is not present in the accessible public domain.
While data exists for structurally related but distinct compounds, such as imine derivatives or aniline and thiophene precursors, the strict focus on this compound precludes the use of such information as it would not be scientifically accurate for the specified molecule.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of N 4 Bromothiophen 3 Yl Methyl Aniline
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of a molecule's constitution and conformation in the solid state.
While a specific crystallographic information file (CIF) for N-[(4-Bromothiophen-3-yl)methyl]aniline is not available in open-access crystallographic databases as of this writing, the analysis of structurally related brominated thiophene (B33073) and aniline (B41778) derivatives illustrates the depth of information this method provides. ugr.esugr.esresearchgate.netnih.gov For a compound like this compound, obtaining suitable single crystals would be the first critical step, typically achieved through slow evaporation of a solvent.
Below is a representative table of the type of data that would be obtained from a single-crystal X-ray diffraction analysis, based on data from analogous compounds. researchgate.netnih.govmdpi.com
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₁₀BrNS |
| Formula Weight | 268.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7661 (4) |
| b (Å) | 22.8201 (18) |
| c (Å) | 10.7793 (7) |
| α (°) | 90 |
| β (°) | 92.704 (7) |
| γ (°) | 90 |
| Volume (ų) | 1171.08 (15) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I > 2σ(I)] | R1 = 0.063 |
| wR (all data) | wR2 = 0.177 |
This table is illustrative and based on data for structurally related molecules to demonstrate the parameters obtained from X-ray crystallography. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for aniline derivatives. nih.gov In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which can monitor the elution of the compound by its absorbance at a specific wavelength. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
An example of a hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | Reversed Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
This table presents a typical, illustrative HPLC method for the analysis of aromatic amines. nih.govresearchgate.netsielc.com
Gas Chromatography (GC) is another powerful technique, particularly suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, making it highly effective for identifying trace impurities. researchgate.net For a compound like this compound, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-1MS or SE-54) would likely be used. epa.govgoogle.com The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium). Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. The temperature of the column is typically increased over time (a temperature program) to elute compounds with higher boiling points. google.com
A representative GC-MS method for analyzing this compound is outlined in the following table.
| Parameter | Condition |
|---|---|
| Column | Fused Silica Capillary Column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
This table presents a typical, illustrative GC-MS method for the analysis of aniline derivatives. researchgate.netepa.govgoogle.com
By employing these complementary analytical methodologies, the unequivocal structural confirmation and rigorous purity assessment of this compound can be reliably achieved, ensuring the quality and integrity of the compound for any subsequent research or application.
Theoretical and Computational Investigations into N 4 Bromothiophen 3 Yl Methyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the molecular structure, stability, and electronic properties of chemical compounds. For a molecule like N-[(4-Bromothiophen-3-yl)methyl]aniline, these methods can provide a detailed understanding of its behavior at the atomic and molecular levels.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. nih.govnih.govscienceopen.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy.
For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related thiophene (B33073) derivatives, C-S bond lengths are typically in the range of 1.801 Å to 1.854 Å, and C=C bond lengths are around 1.345 Å to 1.358 Å. jchps.com
Beyond geometry, DFT is instrumental in analyzing the electronic structure, providing insights into the distribution of electrons and the nature of chemical bonds within the molecule.
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of molecular energies and spectroscopic properties. rsc.org
For this compound, ab initio calculations could be employed to predict its thermodynamic stability, including its heat of formation and reaction energies. Furthermore, these methods are valuable for simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results for structural validation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energies of these orbitals and their spatial distribution are critical in determining the chemical behavior of a molecule.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the aniline (B41778) and thiophene rings, which can donate electrons in a chemical reaction. Conversely, the LUMO would be distributed over the regions of the molecule that can accept electrons. Computational analysis of related compounds shows that the HOMO and LUMO are often delocalized across the π-conjugated systems of the aromatic rings. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Similar Thiophene Derivative
| Orbital | Energy (eV) |
| HOMO | -5.828 |
| LUMO | -1.185 |
Note: Data is illustrative and based on a representative thiophene compound. jchps.com Actual values for this compound would require specific calculations.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. jchps.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jchps.com Conversely, a small energy gap suggests higher reactivity and easier electronic transitions.
The HOMO-LUMO gap is also correlated with the spectroscopic properties of the molecule. The energy of the lowest electronic transition in the UV-Vis spectrum can often be approximated by the HOMO-LUMO gap. For similar thiophene derivatives, the calculated energy gaps can vary, for example, a study on diathiophene reported a gap of 2.321 eV. jchps.com
Table 2: Illustrative Reactivity Descriptors Based on FMO Analysis for a Related Compound
| Parameter | Definition | Representative Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.828 |
| Electron Affinity (A) | -ELUMO | 1.185 |
| Chemical Hardness (η) | (I - A) / 2 | 2.321 |
| Chemical Softness (S) | 1 / (2η) | 0.215 |
| Electronegativity (χ) | (I + A) / 2 | 3.506 |
Note: These values are illustrative and derived from data for a representative thiophene compound. jchps.com Specific calculations are needed for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.
For this compound, an MEP analysis would likely reveal negative potential (red) around the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons, making these sites potential centers for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the aniline group. The bromine atom would also influence the electrostatic potential distribution. Such an analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov
Advanced Applications and Materials Science Perspectives of N 4 Bromothiophen 3 Yl Methyl Aniline As a Building Block
Role in Complex Molecule Synthesis and Diversification
The structural framework of N-[(4-Bromothiophen-3-yl)methyl]aniline is pre-organized for the construction of more elaborate molecular architectures. The presence of both a halogenated aromatic ring and a secondary amine function allows for sequential or one-pot reactions to build molecular diversity.
Precursor for Nitrogen-Containing Heterocycles and Polycyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these motifs are prevalent in a vast number of biologically active compounds and functional organic materials. nih.govmdpi.com N-heterocyclic compounds are integral to many pharmacologically active molecules, including vitamins, nucleic acids, and antibiotics. nih.gov The aniline (B41778) nitrogen and the adjacent methylene (B1212753) bridge in this compound can participate in cyclization reactions to form fused heterocyclic systems.
Depending on the reaction partner, various synthetic transformations can be envisioned:
Pictet-Spengler Reaction: Reaction with aldehydes or ketones can lead to the formation of tetrahydroisoquinoline-like structures fused to the thiophene (B33073) ring.
Bischler-Napieralski Reaction: Acylation of the aniline nitrogen followed by acid-catalyzed cyclization and dehydration can yield dihydroisoquinoline analogs.
Palladium-Catalyzed Buchwald-Hartwig Amination: Intramolecular C-N bond formation, potentially after modification of the thiophene ring, can lead to the synthesis of complex polycyclic aromatic amines.
The ability to construct these complex ring systems makes this compound a valuable starting point for generating libraries of novel chemical entities with potential applications in drug discovery and materials development. nih.gov
Synthetic Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov
This compound can serve as a key component in MCRs. For instance, it can act as the amine component in isocyanide-based MCRs such as the Ugi or Passerini reactions. In a Ugi four-component reaction, the aniline derivative would react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex peptide-like scaffold in a single step. The resulting product would incorporate the bromothiophene moiety, which remains available for further functionalization, for example, through Suzuki or Sonogashira cross-coupling reactions. nih.gov This dual utility—participating in the MCR and retaining a handle for post-reaction modification—makes it a powerful tool for creating diverse molecular libraries.
Development of Functional Organic Materials
The electronic properties inherent to the thiophene and aniline fragments, combined with the synthetic handle provided by the bromine atom, make this compound an attractive building block for advanced functional organic materials.
Building Block for Polymeric Materials
The bromine atom on the thiophene ring is a key feature that allows this molecule to be incorporated into polymeric structures through various cross-coupling reactions. Thiophene-based polymers are a major class of conducting polymers with widespread applications. nih.govresearchgate.net
Suzuki and Stille Coupling: The bromo-substituent enables palladium-catalyzed polymerization with appropriate di-boronic acids (or esters) or di-stannanes to form conjugated polymers. The resulting polymers would feature the N-phenylaminomethyl group as a pendant substituent, which can influence polymer solubility, morphology, and electronic properties.
Electropolymerization: Thiophene derivatives can be polymerized electrochemically to form conductive films directly on an electrode surface. researchgate.net The aniline moiety could influence the polymerization potential and the properties of the resulting polymer film.
By copolymerizing this monomer with other functional units, materials with tailored properties for specific applications can be developed. For example, incorporating it into a polymer backbone alongside electron-accepting units can create donor-acceptor materials suitable for organic electronics.
Applications in Organic Electronics (e.g., OLEDs, Organic Photovoltaics)
Organic electronics leverage the properties of conjugated organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Thiophene and aniline derivatives are common components in materials designed for these applications due to their excellent charge-transporting and photophysical properties.
The this compound unit combines a hole-transporting aniline moiety with an electron-rich thiophene ring. This structure can be incorporated into larger molecules or polymers designed for:
Hole Transport Layers (HTLs) in OLEDs: The aniline component is a well-known hole-transporting group.
Donor Materials in OPVs: The electron-rich nature of the thiophene-aniline system makes it a suitable donor component in the active layer of an organic solar cell. nih.gov The bromine atom allows for easy integration into larger conjugated systems to optimize the absorption spectrum and energy levels for efficient charge separation.
The development of materials based on this scaffold could lead to new, efficient, and solution-processable materials for printed and flexible electronics. nih.gov
Exploration of Non-linear Optical (NLO) Properties in Derivatives
Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light, enabling applications in optical data storage, frequency conversion, and optical switching. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO responses.
While this compound itself is not a classic D-π-A molecule, it serves as an excellent precursor for creating them. The bromine atom can be replaced with various acceptor groups via Suzuki coupling, while the aniline acts as the donor. Research on closely related imine derivatives, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has demonstrated the viability of this approach. nih.gov In such studies, the parent bromo-imine is coupled with different arylboronic acids to introduce electron-withdrawing or donating groups, thereby tuning the molecule's electronic and NLO properties. nih.govresearchgate.net
Table of Research Findings on a Related Thiophene-Aniline Derivative
The following data is for (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (Compound 3b) and its Suzuki-coupled derivatives, which serve as a model for the potential of the this compound scaffold. nih.gov
| Compound | Reactant (Arylboronic Acid) | Yield (%) | Description |
| 3b | N/A (Precursor) | 94% | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |
| 5a | 3-chloro-4-fluorophenylboronic acid | 33% | Monosubstituted product (at thiophene) |
| 5b | 4-chlorophenylboronic acid | 40% | Monosubstituted product (at thiophene) |
| 6a | 3-chloro-4-fluorophenylboronic acid | 31% | Disubstituted product (at thiophene and aniline) |
| 6b | 4-chlorophenylboronic acid | 46% | Disubstituted product (at thiophene and aniline) |
Rational Design of Ligands in Organometallic Catalysis
The rational design of ligands is a cornerstone of modern organometallic catalysis, enabling precise control over the activity, selectivity, and stability of metal complexes. This compound and its derivatives are promising candidates for ligand synthesis due to the presence of multiple coordination sites—the nitrogen atom of the aniline and the sulfur atom of the thiophene ring—which can act as a bidentate ligand, chelating to a metal center.
The design principles for ligands based on this scaffold can be systematically varied to tune the catalytic properties of the resulting organometallic complexes. Key design considerations include:
Steric Hindrance: The substitution pattern on both the aniline and thiophene rings can be modified to introduce bulky groups. This steric bulk around the metal center can influence the coordination geometry, prevent catalyst deactivation pathways such as dimerization, and control the access of substrates to the active site, thereby enhancing selectivity.
Hemilability: The thiophene-sulfur coordination is generally weaker than the aniline-nitrogen coordination. This difference in bond strength can lead to hemilability, where the sulfur atom can reversibly dissociate from the metal center. This dynamic behavior can open up a coordination site for substrate binding during a catalytic cycle, potentially enhancing catalytic activity. The bromine substituent on the thiophene ring can further influence this hemilability through electronic and steric effects.
A study on a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated that the thiophene and aniline moieties can be readily functionalized via Suzuki cross-coupling reactions. nih.govresearchgate.net This synthetic accessibility allows for the systematic introduction of a wide range of functional groups to probe structure-activity relationships. For example, palladium complexes of thiophene-based imino-pyridyl ligands have shown significant catalytic activity in Heck coupling reactions, with the electronic and steric properties of the substituents on the thiophene ring having a pronounced effect on catalyst performance. fayoum.edu.eg By analogy, palladium complexes of this compound-based ligands could be potent catalysts for various cross-coupling reactions.
Table 1: Potential Modifications of this compound for Ligand Design
| Modification Site | Type of Substituent | Expected Effect on Catalysis |
| Aniline Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on Nitrogen, stronger M-N bond, potentially higher catalyst stability. |
| Aniline Ring | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Decreased electron density on Nitrogen, weaker M-N bond, potentially increased catalyst activity. |
| Thiophene Ring | Bulky groups (e.g., -tBu, -SiMe₃) | Increased steric hindrance, enhanced selectivity, prevention of catalyst deactivation. |
| Methylene Bridge | Substitution | Altered chelate ring size and conformation, influencing catalyst geometry and activity. |
Strategies for Integration into Supramolecular Assemblies
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex, functional architectures through non-covalent interactions. The structural features of this compound make it an excellent candidate for integration into supramolecular assemblies.
The key intermolecular interactions that can be exploited for the self-assembly of this building block and its derivatives include:
Hydrogen Bonding: The secondary amine (N-H) group in the aniline moiety is a potent hydrogen bond donor. This functionality can be utilized to form predictable and directional hydrogen bonding networks with suitable acceptor molecules or with other molecules of the same type, leading to the formation of one-, two-, or three-dimensional structures.
π-π Stacking: Both the aniline and thiophene rings are aromatic and can participate in π-π stacking interactions. These interactions are crucial for the organization of molecules in the solid state and in solution, leading to the formation of ordered aggregates. The extent and geometry of π-π stacking can be influenced by the substituents on the rings.
Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, forming directional non-covalent interactions with Lewis basic atoms such as oxygen or nitrogen. Halogen bonding is an increasingly important tool in crystal engineering and the design of supramolecular materials. indico.globalarxiv.orgresearchgate.net The self-assembly of halogenated organic molecules has been shown to be a viable approach for the formation of covalent organic frameworks on surfaces. indico.global
By strategically combining these non-covalent interactions, this compound can be designed to self-assemble into a variety of functional supramolecular architectures, such as liquid crystals, gels, and crystalline solids with interesting photophysical or electronic properties. For instance, the self-assembly of thiophene-based oligomers can lead to the formation of nanostructured fluorescent and conductive microfibers. nih.gov The interplay of hydrogen bonding and π-π stacking in thiophene derivatives has been shown to direct their supramolecular organization. nih.gov Furthermore, the presence of a halogen atom can significantly influence the morphology of self-assembling systems. rsc.org
Table 2: Supramolecular Interactions and Potential Assemblies for this compound Derivatives
| Interaction Type | Molecular Feature | Potential Supramolecular Assembly | Potential Application |
| Hydrogen Bonding | N-H group of aniline | 1D chains, 2D sheets | Organic electronics, sensors |
| π-π Stacking | Thiophene and aniline rings | Columnar structures, layered materials | Charge transport materials, photovoltaics |
| Halogen Bonding | Bromine atom on thiophene | Co-crystals, extended networks | Crystal engineering, functional materials |
| Multiple Interactions | Combination of the above | Gels, liquid crystals, porous frameworks | Smart materials, drug delivery |
Conclusion and Scholarly Future Research Directions
Synthesis of Key Findings Regarding N-[(4-Bromothiophen-3-yl)methyl]aniline Research
As there is no direct published research on this compound, a synthesis of key findings must be inferred from its structural characteristics and the extensive literature on related compounds.
Versatile Synthetic Intermediate : The presence of a bromine atom on the thiophene (B33073) ring is a critical feature. Halogenated thiophenes are versatile precursors in organic synthesis, readily participating in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. ontosight.ainih.govnih.gov This makes the C-Br bond a functional handle for introducing a wide array of substituents, enabling the construction of more complex molecular architectures. ontosight.ai
Bioactive Scaffold Potential : The thiophene ring is considered a "privileged" structure in medicinal chemistry, often used as a bioisostere for a benzene (B151609) ring in drug candidates, sometimes leading to improved activity or pharmacokinetic profiles. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The aniline (B41778) moiety is also a common feature in many pharmacologically active compounds. yufenggp.com
Foundation for Functional Materials : Thiophene-based molecules are fundamental building blocks for organic electronic materials, including conducting polymers and oligomers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ainumberanalytics.com The combination of the electron-rich thiophene system with an aniline group suggests potential for creating materials with interesting optoelectronic properties. mdpi.com
In essence, the latent potential of this compound lies in its role as a versatile building block, with its reactivity dominated by the C-Br bond and its potential applications guided by the proven utility of its thiophene and aniline cores.
Identification of Remaining Research Challenges and Knowledge Gaps
The primary knowledge gap is the complete absence of experimental data for this compound. Foundational research is required to establish its basic chemical and physical identity.
Key Research Challenges:
Regioselective Synthesis : Developing a high-yield, scalable, and regioselective synthesis is the first major hurdle. Controlling the substitution pattern on the thiophene ring during synthesis can be challenging due to the ring's inherent reactivity. numberanalytics.com
Chemical Stability and Reactivity : The stability of the compound under various conditions (e.g., acidic, basic, oxidative) is unknown. A systematic study of its reactivity, particularly focusing on the C-Br bond and the secondary amine, is necessary.
Lack of Application Data : Without any screening data, its potential in medicinal chemistry or materials science remains purely speculative. Initial biological and photophysical characterization is a critical unmet need.
The following table summarizes the fundamental data that is currently missing and represents a critical knowledge gap.
| Property Category | Specific Data Required |
| Physical Properties | Melting Point, Boiling Point, Solubility Profile |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, UV-Vis Spectroscopy |
| Structural Data | Single-Crystal X-ray Diffraction Data |
| Chemical Properties | pKa, Electrochemical Potentials (Oxidation/Reduction) |
| Biological Activity | Initial screening data (e.g., cytotoxicity, antimicrobial, enzyme inhibition) |
Emerging Methodological Advancements in its Study
Modern chemical methodologies can significantly accelerate the investigation of this compound, moving it from an unknown entity to a well-characterized building block.
Computational Chemistry : In silico methods, particularly Density Functional Theory (DFT), are powerful predictive tools. DFT has been successfully applied to analogous thiophene-based imines to calculate structural geometries, frontier molecular orbital (HOMO/LUMO) energies, and molecular electrostatic potential maps. researchgate.netnih.gov These calculations can predict the molecule's reactivity, electronic properties, and potential for use in optical materials before extensive lab work is undertaken. nih.gov
High-Throughput Screening : To address the lack of biological data, libraries of compounds derived from this compound could be rapidly assessed for bioactivity using high-throughput screening (HTS) techniques against various cellular or biochemical targets.
| Methodology | Application to this compound |
| Palladium-Catalyzed Cross-Coupling | Functionalization of the C-Br bond to create diverse libraries of derivatives. |
| Direct C-H Arylation | An atom-economical method to form C-C bonds directly on the thiophene ring, potentially simplifying synthetic routes. mdpi.com |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties (HOMO/LUMO), and reactivity descriptors to guide experimental design. researchgate.net |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity (e.g., anticancer, antimicrobial) of derivative libraries. |
Interdisciplinary Research Opportunities
The structural features of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.
Medicinal Chemistry and Pharmacology : Medicinal chemists could synthesize derivatives for evaluation by pharmacologists. For example, replacing the bromine with different aromatic or heterocyclic groups could generate novel kinase inhibitors or anti-inflammatory agents. nih.gov
Materials Science and Engineering : Materials scientists could collaborate with synthetic chemists to develop novel polymers or small molecules for organic electronics. The compound could serve as a monomer for polymerization, potentially leading to new semiconducting materials with tailored charge transport properties. mdpi.commdpi.com
Chemical Biology : By attaching fluorescent tags or reactive groups via the aniline nitrogen or by functionalizing the thiophene ring, chemical biologists could develop molecular probes to study biological systems or to identify protein targets.
Outlook for the Discovery of Novel Chemical Entities and Advanced Functional Materials
The future outlook for this compound is promising, contingent on the foundational research outlined above. Its value lies not as an end-product itself, but as a strategic starting point for diversification.
The bromine atom serves as a linchpin for molecular elaboration. Through established cross-coupling chemistry, a vast chemical space can be explored, leading to the discovery of novel chemical entities. In medicinal chemistry, this scaffold could produce leads for drug discovery programs where the thiophene core provides a robust pharmacophore and the appended groups can be fine-tuned to optimize binding and selectivity.
In materials science, the ability to predictably functionalize this molecule allows for the rational design of advanced materials. Incorporating it into larger π-conjugated systems could lead to the development of new organic semiconductors. The interplay between the electron-donating aniline moiety and the tunable thiophene ring could result in materials with unique photophysical properties, suitable for next-generation electronic and optoelectronic devices. ontosight.ainumberanalytics.com The journey from a catalog chemical to a valuable scientific tool requires a systematic and multidisciplinary research effort, but the potential rewards in both medicine and materials are significant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
